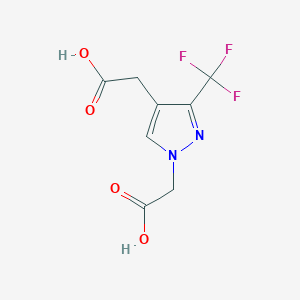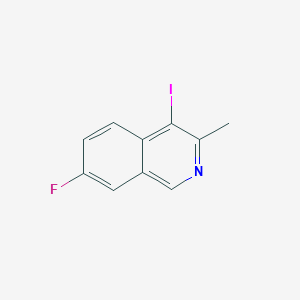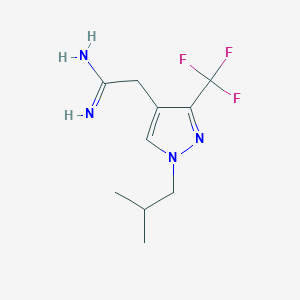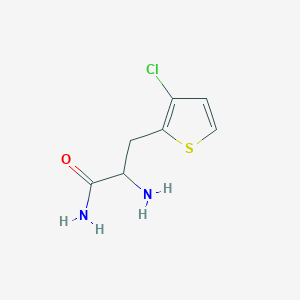
3-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom and a methylcyclopropyl group in this compound makes it unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole typically involves the bromination of 1-(1-methylcyclopropyl)-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process would include the formation of the pyrazole ring, followed by the introduction of the methylcyclopropyl group and subsequent bromination. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 1-(1-methylcyclopropyl)-1H-pyrazole derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Scientific Research Applications
3-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-pyrazole: Lacks the methylcyclopropyl group, making it less sterically hindered.
1-(1-Methylcyclopropyl)-1H-pyrazole: Lacks the bromine atom, affecting its reactivity.
3-Chloro-1-(1-methylcyclopropyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
3-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole is unique due to the combination of the bromine atom and the methylcyclopropyl group, which imparts distinct chemical and biological properties. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
3-bromo-1-(1-methylcyclopropyl)pyrazole |
InChI |
InChI=1S/C7H9BrN2/c1-7(3-4-7)10-5-2-6(8)9-10/h2,5H,3-4H2,1H3 |
InChI Key |
WQAOSLZKKVGXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)N2C=CC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13336021.png)




![N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B13336057.png)






![2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13336088.png)
